molecular formula C7H3ClF3NO2 B1529894 4-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 1060810-66-3

4-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1529894
CAS No.: 1060810-66-3
M. Wt: 225.55 g/mol
InChI Key: CIGVUOHSGVRSIC-UHFFFAOYSA-N
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Description

“4-Chloro-6-(trifluoromethyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . The compound has a CAS Number of 1060810-66-3 and a molecular weight of 225.55 .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI Code is 1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is ambient .

Scientific Research Applications

Pharmacological Significance

4-Chloro-6-(trifluoromethyl)nicotinic acid is closely related to nicotinic acid (niacin), which has been utilized for nearly half a century as a lipid-lowering drug. The primary mechanism of nicotinic acid involves the inhibition of lipolysis in adipose tissue, mediated through the Gi-protein-coupled receptors PUMA-G and HM74 in humans. This action leads to decreased free fatty acid levels and triglyceride plasma levels, highlighting the compound's significance in managing dyslipidemia (Tunaru et al., 2003).

Agricultural Applications

Nicotinic acid derivatives have shown promising herbicidal activity against various plant species, including Agrostis stolonifera and Lemna paucicostata. The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid has led to compounds with potent herbicidal properties, offering a pathway to the development of new herbicides targeting monocotyledonous weeds. This research underscores the potential of this compound derivatives in agricultural chemistry (Chen Yu et al., 2021).

Material Science and Catalysis

The development of magnetically recyclable nanocatalysts for the reduction of azo dyes highlights another application of nicotinic acid derivatives. A study reported the synthesis of Fe3O4@Nico-Ag nanocomposites using nicotinic acid as a linker, demonstrating efficient catalysis in the reduction of various dyes. This innovation not only addresses the treatment of industrial dye pollutants but also showcases the versatility of nicotinic acid derivatives in material science and environmental remediation (Kurtan et al., 2016).

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for the preparation of various pharmaceutical compounds. Its role in the synthesis of flonicamid, a compound with potential anti-infective properties, underscores the importance of this chemical in developing new therapeutic agents. The outlined synthesis process, emphasizing safety and economy, demonstrates the compound's value in the pharmaceutical industry (Li We, 2014).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGVUOHSGVRSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-66-3
Record name 4-Chloro-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,2,6,6-tetramethylpiperidin (198.8 g, 1.41 mol) in tetrahydrofuran (1.5 L) was added n-butyl-lithium (564 mL, 1.41 mol) dropwise at −78° C. Then the mixture was stirred from −78° C.˜−30° C. for 30 minutes. Then the mixture was cooled to −78° C. and a solution of 6-(trifluoromethyl)nicotinic acid (90 g, 1.47 mol) in tetrahydrofuran (2.5 L) added dropwise at −78° C., then the mixture was stirred from −78° C.-−40° C. for 1 hour. The mixture was cooled to −78° C. and a solution of hexachloroethane (222.5 g, 0.94 mol) was added to the reaction mixture dropwise. The mixture was stirred at −78° C. for 3 hours. Aqueous ammoniumchloride (1500 mL) was added to the mixture slowly at −78° C. and the mixture was stirred at room temperature for 20 minutes. The mixture was extracted with ethyl acetate (1 L*3). The combined organic layer was concentrated and the residue was purified by silica gel chromatography eluted with dichloromethane: methanol=20:1 to yield 4-chloro-6-(trifluoromethyl)nicotinic acid (Int-11) (85 g, 80%) as a brown solid.
Quantity
198.8 g
Type
reactant
Reaction Step One
Quantity
564 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
222.5 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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